molecular formula C19H15ClN2O2 B250751 N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide

N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide

Cat. No. B250751
M. Wt: 338.8 g/mol
InChI Key: LUGCAHNSSPQJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide, also known as ACA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune system.

Mechanism of Action

N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide inhibits cGAS activity by binding to its catalytic domain, which contains a conserved pocket that is essential for cGAS function. N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide forms a covalent bond with a cysteine residue in the pocket, thereby blocking the binding of ATP and GTP, which are required for cGAS activity. This results in the inhibition of cGAS-mediated cGAMP synthesis and downstream immune signaling.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide has been shown to effectively inhibit cGAS activity both in vitro and in vivo. Inhibition of cGAS activity by N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide has been associated with reduced production of pro-inflammatory cytokines and chemokines, as well as decreased activation of T cells and natural killer cells. N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide has also been shown to have anti-tumor effects in various cancer cell lines, possibly by inhibiting cGAS-mediated immune evasion mechanisms.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide is a potent and specific inhibitor of cGAS activity, making it a valuable tool for studying the role of cGAS in the innate immune system. However, N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings. Additionally, N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide has been shown to have off-target effects on other enzymes, such as DNA polymerases, which may complicate its interpretation in certain assays.

Future Directions

There are several future directions for research involving N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide. First, the development of more stable and specific cGAS inhibitors may improve its effectiveness in vivo and reduce off-target effects. Second, the use of N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide in combination with other immune checkpoint inhibitors may enhance its anti-tumor effects. Finally, the role of cGAS in various diseases, such as autoimmune disorders and infectious diseases, warrants further investigation, and N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide may be a valuable tool in these studies.
Conclusion:
In conclusion, N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide is a potent inhibitor of cGAS activity that has been extensively used in scientific research. Its mechanism of action involves binding to the catalytic domain of cGAS, thereby preventing the synthesis of cGAMP and downstream immune signaling. N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide has several advantages and limitations for lab experiments, and its future directions include the development of more stable and specific cGAS inhibitors, the use of N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide in combination with other immune checkpoint inhibitors, and the investigation of cGAS in various diseases.

Synthesis Methods

N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide can be synthesized through a multi-step process involving the reaction of 5-chloro-1-naphthoic acid with acetic anhydride to form 5-chloro-1-naphthyl acetate. The resulting compound is then treated with N-(4-aminophenyl) acetamide to obtain N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide. The final product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide has been extensively used in scientific research to study the role of cGAS in the innate immune system. cGAS is a cytosolic DNA sensor that detects the presence of foreign DNA in the cytoplasm and initiates an immune response. N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide inhibits cGAS activity by binding to its catalytic domain, thereby preventing the synthesis of cyclic GMP-AMP (cGAMP), a secondary messenger that activates the STING pathway and triggers an immune response.

properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloronaphthalene-1-carboxamide

InChI

InChI=1S/C19H15ClN2O2/c1-12(23)21-13-8-10-14(11-9-13)22-19(24)17-6-2-5-16-15(17)4-3-7-18(16)20/h2-11H,1H3,(H,21,23)(H,22,24)

InChI Key

LUGCAHNSSPQJSQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl

Origin of Product

United States

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